molecular formula C6H8N2O2S B7909111 Ethyl 2-amino-thiazole-4-carboxylate

Ethyl 2-amino-thiazole-4-carboxylate

Cat. No.: B7909111
M. Wt: 172.21 g/mol
InChI Key: OANMTPKXRIIMCF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-thiazole-4-carboxylate is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with a suitable ester or acid derivative. One common method is the condensation of 2-aminothiazole with an α-bromo ester in the presence of a base, such as sodium hydride or potassium carbonate, to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-amino-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • (2-Ethyl-1,3-thiazol-4-yl)methylamine
  • Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Comparison: Ethyl 2-amino-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

(2-amino-1,3-thiazol-4-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-5(9)10-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANMTPKXRIIMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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